molecular formula C20H24FNO4S B12217444 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide

Cat. No.: B12217444
M. Wt: 393.5 g/mol
InChI Key: DMJZCVGSLXZQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the furan ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amide bond formation: The final step involves the formation of the amide bond between the dioxidotetrahydrothiophene ring and the fluorophenyl-furan moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and furan rings suggests that it may interact with hydrophobic pockets in proteins, while the dioxidotetrahydrothiophene ring could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid naphthalen-2-yl ester
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 4-chloro-phenyl ester
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 3,4-dimethyl-phenyl ester

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methylbutanamide is unique due to its combination of a dioxidotetrahydrothiophene ring with a fluorophenyl-furan moiety. This structural uniqueness may confer distinct electronic properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C20H24FNO4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methylbutanamide

InChI

InChI=1S/C20H24FNO4S/c1-14(2)11-20(23)22(17-9-10-27(24,25)13-17)12-18-7-8-19(26-18)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3

InChI Key

DMJZCVGSLXZQMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.